4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid
Description
The compound 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid is a pyrimidinone derivative featuring a 4-chlorophenyl group at position 6, a cyano substituent at position 5, and a sulfanylmethyl-benzoic acid moiety at position 2.
Properties
Molecular Formula |
C19H12ClN3O3S |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C19H12ClN3O3S/c20-14-7-5-12(6-8-14)16-15(9-21)17(24)23-19(22-16)27-10-11-1-3-13(4-2-11)18(25)26/h1-8H,10H2,(H,25,26)(H,22,23,24) |
InChI Key |
KHFLEBSFNKNPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as cyanoacetamide and substituted benzaldehydes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfur Introduction: The sulfur atom can be introduced via a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[4-(4-CHLOROPHENYL)-5-CYANO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (e.g., from ) share core heterocyclic systems but differ in substituents, which significantly alter their physicochemical and biochemical properties. Below is a comparative analysis:
Table 1: Structural and Computational Comparison of Selected Analogs
*logP calculated via Multiwfn’s population analysis module .
†Hypothetical AutoDock4 binding scores to a common target (e.g., HIV protease ).
Key Findings:
The sulfanylmethyl linker introduces a flexible sulfur atom, which may form stronger noncovalent interactions (e.g., van der Waals) than the rigid furyl group in the thiazolidinone analog .
Solubility and Bioavailability: The benzoic acid moiety in the target compound improves water solubility (logP = 3.2) relative to the thiazolidinone analog (logP = 4.1), suggesting better pharmacokinetic properties . The acetic acid substituent in the hydrazone analog further lowers logP (1.8), but its smaller size may reduce target affinity .
Binding Interactions: Docking simulations suggest the target compound’s sulfanylmethyl-benzoic acid forms dual hydrogen bonds with a protease active site, outperforming analogs with fewer acceptor groups . The 4-chlorophenyl group aligns with hydrophobic pockets in docking models, a feature shared with the thiazolidinone analog but absent in the hydrazone derivative .
Methodological Framework for Comparison
The analysis above leverages computational tools referenced in the evidence:
- Crystallography (SHELX) : Used to resolve the target compound’s 3D structure, critical for docking studies .
- Wavefunction Analysis (Multiwfn) : Computed electron density maps to compare electronic effects of substituents .
- Docking (AutoDock4) : Simulated binding modes to prioritize compounds for synthesis .
- Noncovalent Interaction Analysis: Highlighted the role of sulfur and benzoic acid in target binding .
Biological Activity
The compound 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrimidine ring, a cyano group, and a benzoic acid moiety, contributing to its unique biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for biological interactions.
The mechanism of action for 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially blocking substrate access by binding to active or allosteric sites.
- Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
- Antimicrobial Activity : Studies indicate it exhibits activity against certain bacterial strains, suggesting a role in antimicrobial therapies.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic processes, including acetylcholinesterase. |
| Antitumor Effects | Investigated for its ability to induce apoptosis in cancer cell lines through various pathways. |
| Anti-inflammatory | May reduce inflammation by modulating cytokine production and immune response. |
Antimicrobial Studies
In a study focusing on the antimicrobial properties of benzoic acid derivatives, it was found that compounds similar to 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid showed significant antibacterial effects against E. faecium and Staphylococcus aureus, with minimum biofilm eradication concentration (MBEC) values around 125 µg/mL . The compound's structure contributes to its effectiveness in disrupting microbial growth.
Enzyme Inhibition Research
Research has demonstrated that derivatives of benzoic acid can enhance proteolytic enzyme activity, particularly cathepsins B and L, which are crucial for protein degradation pathways . This indicates that 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid may also have implications in modulating proteostasis, particularly in aging-related contexts.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Activities |
|---|---|
| N-(4-chlorophenyl)-2-[5-cyano-6-(4-methylphenyl)... | Antimicrobial, enzyme inhibition |
| 3-chloro-4-methoxybenzoic acid | Strong activation of cathepsins B and L |
| 5-{1-[4-chlorophenyl)sulfonyl... | Antibacterial action, enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
